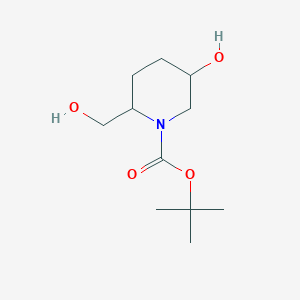
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine, also known as tert-butyl 5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol. This compound is a piperidine derivative, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of 1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine involves several steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity . Industrial production methods may employ continuous flow reactions and scalable processes to produce the compound efficiently .
Chemical Reactions Analysis
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and piperidine derivatives.
Biology: The compound is used in the study of biological pathways and interactions involving piperidine derivatives.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups on the piperidine ring allow the compound to participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-hydroxypiperidine: This compound has a hydroxyl group at the 4-position instead of the 5-position.
1-Boc-2-(hydroxymethyl)piperidine: This compound lacks the hydroxyl group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-Boc-5-hydroxy-2-(hydroxymethyl)piperidine is a piperidine derivative with potential applications in medicinal chemistry. Its structure, characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group at the second position, and a hydroxy group at the fifth position, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties: Studies indicate that piperidine derivatives exhibit significant antimicrobial activity against a range of pathogens.
- Anticancer Effects: Research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuropharmacological Effects: The compound's interactions with neurotransmitter receptors suggest potential applications in treating neurological disorders.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:
- Receptor Binding: The compound may bind to neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating their activity and influencing neuronal signaling pathways.
- Enzyme Inhibition: It may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes.
Anticancer Activity
A study evaluated the anticancer potential of piperidine derivatives, revealing that compounds similar to this compound demonstrated notable antiproliferative effects on human cancer cell lines. The IC50 values ranged from 19.9 to 75.3 µM for various derivatives against breast and ovarian cancer cells .
Antimicrobial Activity
Research has indicated that piperidine derivatives possess significant antimicrobial properties. For instance, compounds with structural similarities to this compound have been tested against bacterial strains, showing effective inhibition .
Case Studies
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-9(14)5-4-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3 |
InChI Key |
XFYVLAQPEOHESE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















